2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide
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Overview
Description
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a phenyl ring and a hydroxy group attached to another phenyl ring, both connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-hydroxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
- 2-(4-aminophenyl)-N-(2-methoxyphenyl)acetamide
- 2-(4-aminophenyl)-N-(2-chlorophenyl)acetamide
- 2-(4-aminophenyl)-N-(2-nitrophenyl)acetamide
Comparison:
- 2-(4-aminophenyl)-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxy group, which may affect its solubility and reactivity.
- 2-(4-aminophenyl)-N-(2-chlorophenyl)acetamide: The presence of a chlorine atom can influence the compound’s electronic properties and its reactivity in substitution reactions.
- 2-(4-aminophenyl)-N-(2-nitrophenyl)acetamide: The nitro group can significantly alter the compound’s reactivity, particularly in reduction reactions, and may impart different biological activities.
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-7-5-10(6-8-11)9-14(18)16-12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEVCNPENCTJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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